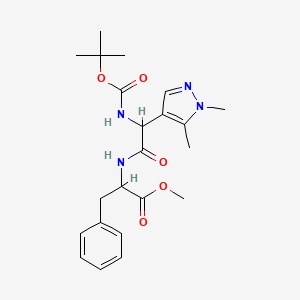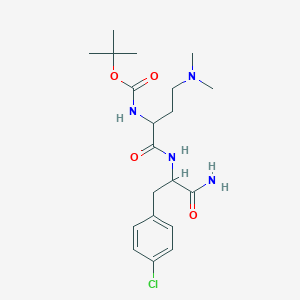
Boc-DL-Gly(Unk)-DL-Phe-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Gly(Unk)-DL-Phe-OMe is a synthetic compound used in various scientific research applications. It is a derivative of glycine and phenylalanine, modified with a tert-butoxycarbonyl (Boc) protecting group and a methyl ester (OMe) group. This compound is often utilized in peptide synthesis and other biochemical studies due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Gly(Unk)-DL-Phe-OMe typically involves the following steps:
Protection of Glycine: Glycine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Coupling with Phenylalanine: The Boc-protected glycine is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxyl group of phenylalanine with methanol (MeOH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Boc-DL-Gly(Unk)-DL-Phe-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Coupling Reactions: Utilizes reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Hydrolysis: Produces Boc-DL-Gly(Unk)-DL-Phe-OH.
Deprotection: Yields DL-Gly(Unk)-DL-Phe-OMe.
Coupling Reactions: Forms dipeptides or longer peptide chains.
科学研究应用
Boc-DL-Gly(Unk)-DL-Phe-OMe is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Biochemical Studies: Investigating enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Developing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
作用机制
The mechanism of action of Boc-DL-Gly(Unk)-DL-Phe-OMe involves its role as a substrate or intermediate in biochemical reactions. The Boc group provides stability and protection during synthesis, while the ester group facilitates coupling reactions. The compound interacts with various molecular targets, including enzymes and receptors, through peptide bonds and other functional groups.
相似化合物的比较
Similar Compounds
Boc-DL-Phenylglycine: Similar structure but lacks the ester group.
Boc-DL-Tle-OH: Contains a tert-leucine residue instead of phenylalanine.
Boc-DL-Neopentylglycine: Features a neopentyl group instead of phenylalanine.
Uniqueness
Boc-DL-Gly(Unk)-DL-Phe-OMe is unique due to its combination of glycine and phenylalanine residues, along with the Boc and ester protecting groups. This combination provides specific reactivity and stability, making it valuable in peptide synthesis and other biochemical applications.
属性
IUPAC Name |
methyl 2-[[2-(1,5-dimethylpyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-14-16(13-23-26(14)5)18(25-21(29)31-22(2,3)4)19(27)24-17(20(28)30-6)12-15-10-8-7-9-11-15/h7-11,13,17-18H,12H2,1-6H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJDQUYBXULBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)

![1-(2-Chlorophenoxy)-3-[4-(7-chloroquinolin-4-yl)sulfanylphenoxy]propan-2-ol](/img/structure/B7430626.png)
![Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate](/img/structure/B7430627.png)
![Ethyl 1-[4-[[4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430638.png)
![6-fluoro-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430646.png)
![Methyl 1-[2-[(2,5-difluorophenyl)methyl-methylamino]-2-oxoacetyl]-3-phenylpyrrolidine-3-carboxylate](/img/structure/B7430648.png)
![8-ethoxy-N-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430663.png)
![Ethyl 1-[(3-chloro-4-methoxycarbonylphenyl)carbamoyl]-3-prop-2-enylpyrrolidine-3-carboxylate](/img/structure/B7430669.png)
![tert-butyl (1R,5S)-6-[[1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazole-4-carbonyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7430676.png)
![4-[[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-N-methylbenzenesulfonamide](/img/structure/B7430689.png)
![Methyl 5-[(4-methyl-3-phenylpiperidine-1-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7430709.png)
![N-[5-(3-fluorophenoxy)isoquinolin-8-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7430717.png)
